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For Researchers, Scientists, and Drug Development Professionals

Introduction
Gastrotropin, also known as Fatty Acid-Binding Protein 6 (FABP6) or ileal bile acid-binding

protein (I-BABP), is a small cytoplasmic protein crucial for the enterohepatic circulation of bile

acids.[1][2][3] It is primarily expressed in the ileum and plays a significant role in the

intracellular transport of bile acids from the apical to the basolateral membrane of enterocytes.

[3] Dysregulation of gastrotropin has been implicated in various metabolic diseases and

cancers, making it a protein of interest for research and therapeutic development.[4] These

application notes provide a comprehensive overview and detailed protocols for the purification

of recombinant gastrotropin from E. coli cell lysates.

Properties of Human Gastrotropin (FABP6)
A sound purification strategy is built upon the specific characteristics of the target protein.

Below is a summary of the key properties of human gastrotropin.
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Property Value Reference

Alternative Names

Fatty acid-binding protein 6,

FABP6, Ileal lipid-binding

protein, ILBP

[2]

Molecular Weight ~14 kDa [5]

Amino Acid Residues 128

Function
Binds to and transports bile

acids
[1][3]

Subcellular Localization Cytoplasm [2]

Purification Strategy Overview
The purification of recombinant gastrotropin, particularly when expressed with an affinity tag

such as a polyhistidine (His-tag), can be efficiently achieved through a multi-step

chromatographic process. This strategy is designed to maximize purity while maintaining a

reasonable yield.

A typical purification workflow involves the following stages:

Cell Lysis and Clarification: Release of cellular contents and removal of insoluble debris.

Capture (Affinity Chromatography): Initial, highly selective purification of the His-tagged

gastrotropin.

Intermediate Purification (Ion-Exchange Chromatography): Further separation based on the

protein's net charge.

Polishing (Size-Exclusion Chromatography): Final removal of remaining contaminants and

aggregates based on molecular size.

Below is a visual representation of the general purification workflow.
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Figure 1. General workflow for the purification of His-tagged gastrotropin.

Quantitative Data Summary
The following table presents representative data for a multi-step purification of His-tagged

gastrotropin from a 1-liter E. coli culture. Note that actual yields and purity levels may vary

depending on expression levels and specific experimental conditions.

Purification
Step

Total
Protein
(mg)

Gastrotropi
n Activity
(Units)

Specific
Activity
(Units/mg)

Yield (%) Purity (%)

Crude Lysate 1500 3000 2.0 100 ~5

Affinity

Chromatogra

phy (IMAC)

50 2700 54.0 90 >90

Ion-Exchange

Chromatogra

phy (IEX)

40 2400 60.0 80 >95

Size-

Exclusion

Chromatogra

phy (SEC)

35 2240 64.0 75 >98

Experimental Protocols
Protocol 1: Cell Lysis and Lysate Clarification
This protocol describes the disruption of E. coli cells to release the expressed His-tagged

gastrotropin and the subsequent clarification of the lysate.
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Materials:

E. coli cell pellet from a 1 L culture

Lysis Buffer: 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0

Lysozyme (1 mg/mL)

DNase I (10 µg/mL)

Protease inhibitor cocktail

High-speed centrifuge and appropriate rotor

Procedure:

Thaw the frozen cell pellet on ice.

Resuspend the pellet in 20-30 mL of ice-cold Lysis Buffer.

Add lysozyme, DNase I, and a protease inhibitor cocktail to the cell suspension.

Incubate on ice for 30 minutes with occasional gentle mixing.

Lyse the cells further by sonication on ice. Use short bursts (e.g., 6 cycles of 30 seconds on,

30 seconds off) to prevent overheating.

Transfer the lysate to centrifuge tubes and centrifuge at 15,000 x g for 30 minutes at 4°C to

pellet cell debris.

Carefully collect the supernatant, which is the clarified lysate containing the soluble His-

tagged gastrotropin. Filter the supernatant through a 0.45 µm filter for optimal results in the

subsequent chromatography step.

Protocol 2: Affinity Chromatography (IMAC)
This step captures the His-tagged gastrotropin from the clarified lysate using Immobilized

Metal Affinity Chromatography (IMAC).
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Materials:

Clarified cell lysate

IMAC column (e.g., Ni-NTA agarose)

Binding Buffer: 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0

Wash Buffer: 50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0

Elution Buffer: 50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0

Chromatography system or peristaltic pump

Procedure:

Equilibrate the IMAC column with 5-10 column volumes (CV) of Binding Buffer.

Load the clarified lysate onto the column at a low flow rate (e.g., 1 mL/min).

Wash the column with 10-15 CV of Wash Buffer to remove non-specifically bound proteins,

until the absorbance at 280 nm returns to baseline.

Elute the His-tagged gastrotropin with 5 CV of Elution Buffer. This can be done in a single

step or using a linear gradient of imidazole (10-250 mM) to separate proteins with different

binding affinities.

Collect fractions and analyze them for the presence of gastrotropin using SDS-PAGE.

Pool the fractions containing the purified protein.

Protocol 3: Ion-Exchange Chromatography (IEX)
This protocol further purifies gastrotropin based on its net charge. As FABP6 has a theoretical

pI of ~5.5, anion-exchange chromatography at a neutral or slightly basic pH is suitable.

Materials:

Pooled fractions from IMAC
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Anion-exchange column (e.g., Q-Sepharose)

IEX Buffer A: 20 mM Tris-HCl, pH 8.0

IEX Buffer B: 20 mM Tris-HCl, 1 M NaCl, pH 8.0

Dialysis tubing or desalting column

Procedure:

Exchange the buffer of the pooled fractions from the IMAC step into IEX Buffer A. This can

be achieved by dialysis or by using a desalting column.

Equilibrate the anion-exchange column with 5-10 CV of IEX Buffer A.

Load the buffer-exchanged sample onto the column.

Wash the column with IEX Buffer A until the A280 reading stabilizes.

Elute the bound proteins with a linear gradient of NaCl, typically from 0% to 50% of IEX

Buffer B over 20 CV.

Collect fractions and identify those containing gastrotropin by SDS-PAGE.

Pool the pure fractions.

Protocol 4: Size-Exclusion Chromatography (SEC)
This final polishing step separates gastrotropin from any remaining protein contaminants and

aggregates based on size.

Materials:

Pooled fractions from IEX

Size-exclusion column (e.g., Superdex 75)

SEC Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.5
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Protein concentrator (optional)

Procedure:

If necessary, concentrate the pooled fractions from the IEX step to a smaller volume

(typically <5% of the column volume) using a centrifugal protein concentrator.

Equilibrate the size-exclusion column with at least 2 CV of SEC Buffer.

Load the concentrated sample onto the column.

Elute the sample with SEC Buffer at a constant flow rate.

Collect fractions and analyze by SDS-PAGE to identify those containing pure gastrotropin.

Pool the fractions with the highest purity. The purified protein can be stored at -80°C in the

SEC buffer, often with the addition of glycerol to a final concentration of 10-20% for long-term

stability.

Gastrotropin (FABP6) in Bile Acid Signaling
Gastrotropin is a key player in the intracellular transport of bile acids, which also act as

signaling molecules by activating nuclear receptors such as the Farnesoid X Receptor (FXR).

This signaling pathway regulates the expression of genes involved in bile acid synthesis and

transport.
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Figure 2. Role of Gastrotropin in bile acid transport and signaling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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